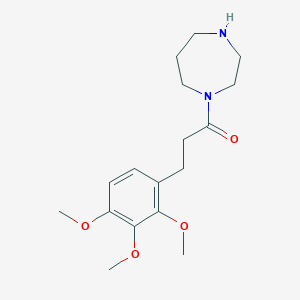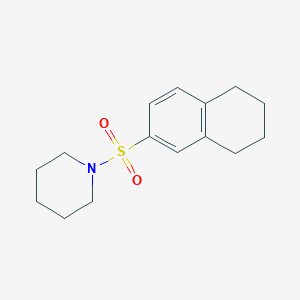
4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 2-Pyrrolidinecarboxylic acid, 4-(methoxycarbonyl)-, and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Structural Analysis : A study on a structurally related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, explored its crystal structure using X-ray diffraction. This research is crucial for understanding the molecular and crystal structure of similar compounds (Silva et al., 2006).
Catalytic Synthesis : A study demonstrated the synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles, which can lead to various pyrrole-2-carboxylic acid derivatives. This highlights the compound's role in synthetic organic chemistry (Galenko et al., 2017).
Relay Catalysis : Another research focused on the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen, showing the compound's utility in complex organic syntheses (Galenko et al., 2015).
Microwave-Assisted Synthesis : Research on the microwave-assisted Paal–Knorr reaction demonstrated the synthesis of methoxycarbonyl heterocycles, including derivatives of pyrroles. This showcases the compound's relevance in efficient heterocyclic synthesis (Minetto et al., 2005).
Electrochemical Reduction : A study on the electroreduction of methoxycarbonyl groups attached to pyridine rings, similar to the methoxycarbonyl group in 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, provides insights into the electrochemical behaviors of such compounds (Nonaka et al., 1981).
Synthesis of Antiinflammatory Agents : The compound was used in the synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showing potential for developing new antiinflammatory and analgesic agents (Muchowski et al., 1985).
properties
IUPAC Name |
4-methoxycarbonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(6(9)10)8-3-4/h2-3,8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTBYJHKFAEBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)

![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)



![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)

